molecular formula C7H8N2 B8697106 3-Methyl-6-vinylpyridazine

3-Methyl-6-vinylpyridazine

Cat. No.: B8697106
M. Wt: 120.15 g/mol
InChI Key: KXOALCNSJPMPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6-vinylpyridazine is a useful research compound. Its molecular formula is C7H8N2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

3-ethenyl-6-methylpyridazine

InChI

InChI=1S/C7H8N2/c1-3-7-5-4-6(2)8-9-7/h3-5H,1H2,2H3

InChI Key

KXOALCNSJPMPQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium vinyltrifluoroborate (Aldrich, 1.71 g, 12.7 mmol), 3-bromo-6-methylpyridazine (Example 148A, 1.95 g, 11.3 mmol) and triphenylphosphine (0.18 g, 0.67 mmol) were added at room temperature to a solution of Cs2CO3 (10.1 g, 31.0 mmol) in water (9.5 mL). Tetrahydrofuran (85 mL) was added, and the reaction flask was evacuated and purged with nitrogen (3 cycles). PdCl2 (50 mg, 0.28 mmol) was added, and the reaction flask was again evacuated and purged with nitrogen (3 cycles), then heated under nitrogen at 75-80° C. for 22 hours. The mixture was cooled to room temperature and the aqueous layer was separated and extracted with ethyl ether (3×50 mL). The combined organic phase was concentrated to a volume of approximately 5 mL, and the residue was purified by flash chromatography (80 g silica, eluted with hexanes-ethyl acetate, 100:0-90:10): 1H NMR (300 MHz, methanol-d4) δ ppm 2.71 (s, 3H) 5.63 (d, J=11.2 Hz, 1H) 6.18 (d, J=18.3 Hz, 1H) 7.04 (dd, J=17.8, 11.0 Hz, 1H) 7.23-7.34 (m, J=8.8 Hz, 1H) 7.49 (d, J=8.8 Hz, 1H).
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
9.5 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
50 mg
Type
catalyst
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Three

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